

A Technical Guide to 8-Amino-1-octanol as a Molecular Linker

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Compound of Interest		
Compound Name:	8-Amino-1-octanol	
Cat. No.:	B099503	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Amino-1-octanol is a versatile bifunctional molecule increasingly utilized in biotechnology, materials science, and pharmaceutical development. Its unique structure, featuring a primary amine (-NH₂) and a primary alcohol (-OH) group at opposite ends of an eight-carbon aliphatic chain, allows it to serve as a molecular linker, tethering molecules to surfaces or to each other. This guide provides a comprehensive overview of its chemical properties, mechanisms of action, and primary applications, with a focus on its role in the formation of self-assembled monolayers (SAMs), the surface modification of nanoparticles, and its use in bioconjugation for drug delivery and biosensor development. Detailed experimental protocols and conceptual workflows are provided to aid researchers in applying this linker in their work.

Core Properties and Chemical Profile

8-Amino-1-octanol (CAS: 19008-71-0) is a simple yet effective linear molecule.[1][2] The eight-carbon chain provides a flexible spacer, preventing steric hindrance between conjugated entities, while the terminal functional groups offer versatile handles for covalent attachment.[1] [3]

Table 1: Physicochemical Properties of **8-Amino-1-octanol**



Property	Value	Reference(s)
CAS Number	19008-71-0	[4]
Molecular Formula	C ₈ H ₁₉ NO	[3][5]
Molecular Weight	145.24 g/mol	[3]
Appearance	White to off-white powder or crystal	[3]
Melting Point	60-65 °C	[6]
Solubility	Soluble in Methanol	[3][6]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	2	[3]

| Rotatable Bond Count | 7 |[3] |

Mechanism of Action as a Molecular Linker

The utility of **8-amino-1-octanol** as a linker stems from the differential reactivity of its two functional groups:

- Primary Amine (-NH₂): This group is nucleophilic and readily reacts with various electrophilic groups to form stable covalent bonds. Common reactions include the formation of amides via coupling with carboxylic acids (often activated by EDC/NHS chemistry), imines with aldehydes, and covalent attachment to surfaces functionalized with epoxy or isothiocyanate groups.[7]
- Primary Alcohol (-OH): The hydroxyl group can be used to attach to surfaces like silica or titanium oxide. It can also be converted to other functional groups, such as a thiol for binding to gold surfaces or an aldehyde for subsequent bioconjugation.[8]

This dual functionality allows for a two-step linking process, providing control over the orientation and immobilization of target molecules.



Key Applications

Surface Modification and Self-Assembled Monolayers (SAMs)

A primary application of **8-amino-1-octanol** and its derivatives is the formation of SAMs on various substrates.[8] SAMs are highly ordered molecular layers that spontaneously form on a surface.[8] By modifying the hydroxyl end to a thiol, **8-amino-1-octanol** can form a dense monolayer on gold surfaces, a common platform for biosensors like Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM).[9] The exposed terminal amine groups then serve as anchor points to covalently immobilize proteins, antibodies, or nucleic acids.[9]



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Caption: Workflow for creating a self-assembled monolayer (SAM).

Nanoparticle Functionalization

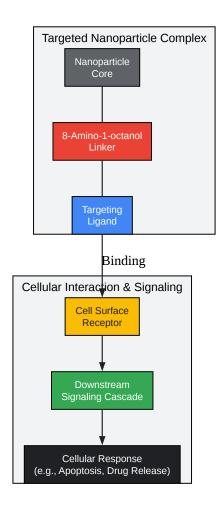
Modifying the surface of nanoparticles (NPs) is critical for their use in biological applications to enhance stability, reduce non-specific protein adsorption (the "protein corona"), and enable targeted delivery.[10][11] **8-Amino-1-octanol** can be used to functionalize NPs, where the hydroxyl group attaches to the NP surface (e.g., metal oxides) and the amine group is available for conjugating targeting ligands (e.g., antibodies, peptides) or therapeutic payloads.[12][13] This surface modification improves biocompatibility and allows for precise control over the nanoparticle's biological interactions.[11]

Bioconjugation and Drug Delivery

In drug delivery, **8-amino-1-octanol** can act as a spacer arm to link a drug molecule to a larger carrier, such as a nanoparticle or polymer.[12] This is particularly useful in creating antibodydrug conjugates (ADCs) or targeted nanomedicines. The eight-carbon chain provides spatial separation, ensuring that the conjugated molecule (e.g., a targeting antibody) can still access its biological target without steric interference from the carrier. The stability of the amide bond



formed via the amine group ensures that the payload remains attached until it reaches the target site.



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Caption: Conceptual signaling pathway for a targeted nanoparticle.

Experimental Protocols

The following are generalized protocols that can be adapted for specific applications. Researchers should optimize concentrations, reaction times, and purification steps for their particular system.

Protocol: Formation of an Amine-Terminated SAM on a Gold Surface

Foundational & Exploratory





This protocol assumes the use of 8-mercapto-1-octanol, a derivative where the hydroxyl group of **8-amino-1-octanol** is replaced by a thiol for gold binding. The principle remains the same.

- Substrate Preparation: Clean a gold-coated glass slide by immersing it in a piranha solution (3:1 mixture of H₂SO₄:H₂O₂) for 5 minutes. (Caution: Piranha solution is extremely corrosive and reactive). Rinse thoroughly with deionized water and then ethanol. Dry the substrate under a stream of nitrogen.
- SAM Formation: Prepare a 1-10 mM solution of 8-amino-1-octanethiol in absolute ethanol. Immerse the clean, dry gold substrate in this solution for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.[9]
- Rinsing: Remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove any non-chemisorbed molecules. Follow with a rinse in deionized water.
- Drying: Dry the SAM-coated substrate under a stream of nitrogen.
- Characterization (Optional): The quality of the monolayer can be assessed using techniques such as contact angle goniometry, ellipsometry, or X-ray photoelectron spectroscopy (XPS).
 [14]

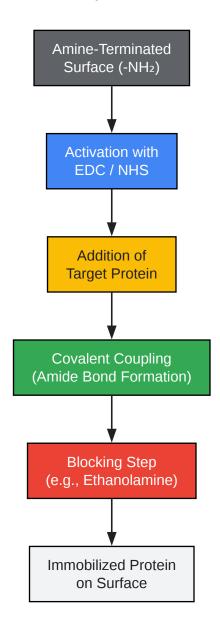
Protocol: Covalent Immobilization of a Protein to a SAM-Functionalized Surface

- Surface Activation: Immerse the amine-terminated SAM substrate in a solution containing 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M Nhydroxysuccinimide (NHS) in a suitable buffer (e.g., MES, pH 6.0) for 15-30 minutes at room temperature. This activates the surface carboxyl groups for reaction with amines.
- Protein Immobilization: Prepare a solution of the target protein (e.g., an antibody) at a concentration of 10-100 µg/mL in a suitable buffer (e.g., PBS, pH 7.4).
- Coupling Reaction: Pipette the protein solution onto the activated surface and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation. The primary amine groups on the protein will react with the NHS-esters on the surface to form stable amide bonds.[9]



- Blocking: To block any remaining active sites and reduce non-specific binding, immerse the surface in a blocking solution (e.g., 1 M ethanolamine or 1% BSA in PBS) for 30 minutes.
- Final Wash: Rinse the surface thoroughly with PBS buffer to remove any unbound protein.

 The surface is now functionalized and ready for use in binding assays.



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Caption: Workflow for protein immobilization on an amine-functionalized surface.

Quantitative Analysis Considerations



While specific performance data for **8-amino-1-octanol** as a linker is highly application-dependent and not broadly published, Table 2 outlines the key quantitative metrics researchers should aim to measure when characterizing their systems. For context, representative data from a study on a different peptide-based PET probe is included to illustrate the types of measurements performed.[15]

Table 2: Key Performance Metrics and Example Data for Molecular Linkers

Parameter	Description	Example Value & Context (for ⁶⁸ Ga-NOTA-TR01)[15]
Binding Affinity (K_D)	The equilibrium dissociation constant, measuring the strength of the interaction between the linked ligand and its target. A lower K_D indicates stronger binding.	2.23 x 10 ⁻⁸ M
Molar Activity	For radiolabeled conjugates, this measures the amount of radioactivity per mole of the compound.	>20 GBq/μmol
Lipophilicity (Log P)	The octanol-water partition coefficient, indicating the hydrophilic or hydrophobic nature of the final conjugate. This affects biodistribution.	-1.709 ± 0.121
In Vitro Cell Binding	The percentage of the applied dose that binds to target cells over time.	9.56 ± 0.17% of dose per 5x10 ⁵ cells (at 120 min)

| In Vivo Tumor Uptake | The percentage of the injected dose per gram of tissue (%ID/g) that accumulates in a target tumor in animal models. | $1.96 \pm 0.24 \%ID/g$ (at 30 min) |

Conclusion



8-Amino-1-octanol is a fundamental and highly effective molecular linker due to its simple, bifunctional structure. It provides a flexible spacer and two chemically distinct handles for covalent conjugation, making it an invaluable tool for surface modification, nanoparticle functionalization, and the construction of complex bioconjugates. Its application in creating well-defined interfaces for biosensors and in developing targeted drug delivery systems highlights its importance in both materials science and medicine. Future work may involve the development of derivatives with enhanced properties, such as cleavable linkers for controlled drug release or branched structures for multivalent presentations.

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